3-Dehydro Retinol Acetate-d3 3-Dehydro Retinol Acetate-d3
Brand Name: Vulcanchem
CAS No.: 1795137-64-2
VCID: VC0129769
InChI: InChI=1S/C22H30O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7-14H,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i4D3
SMILES: CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Molecular Formula: C₂₂H₂₇D₃O₂
Molecular Weight: 329.49

3-Dehydro Retinol Acetate-d3

CAS No.: 1795137-64-2

Cat. No.: VC0129769

Molecular Formula: C₂₂H₂₇D₃O₂

Molecular Weight: 329.49

* For research use only. Not for human or veterinary use.

3-Dehydro Retinol Acetate-d3 - 1795137-64-2

Specification

CAS No. 1795137-64-2
Molecular Formula C₂₂H₂₇D₃O₂
Molecular Weight 329.49
IUPAC Name [(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenyl] 2,2,2-trideuterioacetate
Standard InChI InChI=1S/C22H30O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7-14H,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i4D3
SMILES CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C

Introduction

Chemical Identity and Structural Properties

3-Dehydro Retinol Acetate-d3 is a deuterated derivative of retinyl acetate, with a specific modification in the form of deuterium atoms replacing hydrogen in the acetate group. It represents an important class of compounds used in isotope-labeled analytical standards.

Basic Identification Parameters

The compound possesses several identifying characteristics that allow for its precise categorization in chemical databases and research applications.

Table 1. Chemical Identification Parameters of 3-Dehydro Retinol Acetate-d3

ParameterValue
CAS Number1795137-64-2
Molecular FormulaC₂₂H₂₇D₃O₂
Molecular Weight329.49 g/mol
IUPAC Name[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenyl] 2,2,2-trideuterioacetate
Synonyms3,4-Didehydroretinol Acetate-d3; Dehydroretinyl Acetate-d3

The structural characteristics of 3-Dehydro Retinol Acetate-d3 include a polyene chain with multiple conjugated double bonds, a cyclohexadiene ring, and an acetate group that contains three deuterium atoms instead of hydrogen. This specific deuteration pattern is what makes this compound particularly valuable for research purposes.

Structural Representation and Chemical Identifiers

The chemical structure of 3-Dehydro Retinol Acetate-d3 can be represented through various notation systems that help in its identification and characterization in databases and scientific literature.

Table 2. Chemical Identifiers for 3-Dehydro Retinol Acetate-d3

Identifier TypeValue
InChIInChI=1S/C22H30O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7-14H,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i4D3
SMILESCC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
PubChem CID71315343

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-Dehydro Retinol Acetate-d3 is essential for its proper handling, storage, and application in research settings.

Physical Properties

The compound exists as a neat form at room temperature and exhibits properties characteristic of retinoid compounds with slight modifications due to deuterium substitution.

Table 3. Physical Properties of 3-Dehydro Retinol Acetate-d3

PropertyDescription
Physical StateNeat (solid form)
Shipping TemperatureRoom temperature
StabilitySensitive to light and oxygen
Storage RecommendationsStore in cool, dark place under inert atmosphere

The presence of deuterium atoms in the molecule slightly increases its stability compared to the non-deuterated version, which is a common effect observed in deuterated compounds. This increased stability is due to the kinetic isotope effect, where carbon-deuterium bonds require more energy to break than carbon-hydrogen bonds .

Chemical Reactivity

3-Dehydro Retinol Acetate-d3 undergoes various chemical reactions that are characteristic of retinoid compounds, with some specific considerations due to its deuterated nature.

The compound can undergo several reaction types:

  • Oxidation: Can be converted to corresponding aldehyde or acid forms. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Can be converted back to its alcohol form. Sodium borohydride is a typical reducing agent used for this purpose.

  • Substitution: Can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups.

The deuterium labeling in the acetate group can influence the rate of these reactions due to the kinetic isotope effect, making reactions involving the breaking of carbon-deuterium bonds slightly slower than those involving carbon-hydrogen bonds.

Synthesis and Preparation Methods

The synthesis of 3-Dehydro Retinol Acetate-d3 involves specialized approaches to incorporate deuterium atoms at specific positions in the molecule.

General Synthetic Approach

The synthesis typically involves multiple steps starting from 3-Dehydro Retinol (also known as dehydroretinol or 3,4-didehydroretinol), followed by acetylation using deuterated reagents.

Table 4. General Synthetic Route for 3-Dehydro Retinol Acetate-d3

StepProcessReagents
1Preparation of 3-Dehydro RetinolStarting from retinol or appropriate precursors
2AcetylationUsing deuterated acetic anhydride (Ac₂O-d₆) or acetyl chloride-d₃
3PurificationColumn chromatography or recrystallization

The deuterium labeling is achieved through specific chemical reactions that replace hydrogen atoms with deuterium in the acetate portion of the molecule. This requires careful control of reaction conditions to ensure specific and efficient deuterium incorporation.

Biosynthetic Pathway Insights

Research into the natural production of dehydroretinol compounds provides valuable context for understanding synthetic approaches. Studies on human skin keratinocytes have shown that these cells can convert retinol to 3,4-didehydroretinol (dehydroretinol) in a dose- and time-dependent manner.

In one study, approximately 25-30% of cell-bound radioactive retinol was converted into dehydroretinol after 48 hours of incubation. The rate of formation was significantly affected by culture conditions, including serum content and calcium concentration. Notably, the application of 13-cis-retinoic acid (isotretinoin) blocked the biosynthesis of this metabolite in cultured keratinocytes .

This research provides insights into the natural dehydrogenation pathway that could inform improved synthetic approaches for producing 3-Dehydro Retinol Acetate-d3 and related compounds.

Mechanism of Action and Biological Relevance

While 3-Dehydro Retinol Acetate-d3 itself is primarily used as an analytical tool rather than a therapeutic agent, understanding the biological mechanisms of retinoids helps contextualize its research applications.

Retinoid Signaling Pathways

Retinoids, including derivatives of 3-dehydroretinol, function through specific nuclear receptors that regulate gene expression.

All-trans-retinoic acid (ATRA) and its isomers act as regulators of genomic expression by binding to specific nuclear receptors:

  • Retinoic Acid Receptors (RARs): Can bind either all-trans-retinoic acid (TRA) or 9-cis retinoic acid (9CRA)

  • Retinoid X Receptors (RXRs): Bind only 9-cis retinoic acid (9CRA)

Upon ligand binding, these nuclear receptors bind to specific response elements on DNA and regulate gene expression. The system is complex due to multiple receptor isoforms and their ability to form various dimeric combinations, including heterodimers with other nuclear receptors such as vitamin D receptor, thyroid hormone receptor, and peroxisome proliferator-activated receptors (PPARs) .

Role of DHRS3 in Retinoid Metabolism

Research on the enzyme dehydrogenase/reductase superfamily member 3 (DHRS3) has provided important insights into retinoid metabolism relevant to understanding 3-dehydroretinol compounds.

DHRS3 catalyzes the NADPH-dependent reduction of retinaldehyde to retinol. Studies in DHRS3-deficient mice showed:

  • 40% increase in all-trans-retinoic acid (ATRA) levels

  • 60% decrease in retinol levels

  • 55% decrease in retinyl ester levels

  • 30-50% reduction in expression of ATRA synthetic genes

  • 120% increase in expression of the ATRA catabolic enzyme Cyp26a1

These findings demonstrate that the reduction of retinaldehyde by DHRS3 is critical for preventing the formation of excess ATRA during embryonic development. This research provides context for understanding how retinoid metabolism is regulated and how deuterated analogs like 3-Dehydro Retinol Acetate-d3 can be used to study these pathways .

Applications in Scientific Research

3-Dehydro Retinol Acetate-d3 serves various important functions in scientific research, particularly in analytical chemistry and biochemical studies.

Analytical Chemistry Applications

The deuterium labeling in 3-Dehydro Retinol Acetate-d3 makes it especially valuable for various analytical techniques.

Table 5. Analytical Applications of 3-Dehydro Retinol Acetate-d3

ApplicationDescriptionAdvantage of Deuteration
Mass SpectrometryUsed as internal standardMass shift allows distinction from non-deuterated compound
Nuclear Magnetic Resonance (NMR) SpectroscopyReference material for structural studiesDeuterium provides distinct signals
Metabolic TracingTracking vitamin A metabolismDistinguishable from endogenous compounds
Pharmacokinetic StudiesMonitoring drug absorption, distribution, metabolism, and excretionIsotopic labeling allows precise tracking

The compound's deuterium labeling allows researchers to distinguish it from naturally occurring retinoids, making it an excellent tool for quantitative analysis and metabolic studies .

Biological Research Applications

In biological research, 3-Dehydro Retinol Acetate-d3 enables investigations into retinoid metabolism and function.

Key research applications include:

  • Metabolic Studies: Tracing biochemical pathways involved in vitamin A metabolism

  • Cell Biology: Understanding the role of vitamin A derivatives in cellular processes, including growth, differentiation, and apoptosis

  • Developmental Biology: Investigating the role of retinoids in embryonic development

  • Medical Research: Contributing to the development of treatments for conditions related to vitamin A deficiency and other metabolic disorders

  • Cosmetic Research: Studying retinoids in skin health and aging processes

Comparative Analysis with Related Compounds

Understanding how 3-Dehydro Retinol Acetate-d3 relates to other vitamin A derivatives provides context for its use in research.

Comparison with Non-Deuterated Analogs

The primary difference between 3-Dehydro Retinol Acetate-d3 and its non-deuterated counterpart is the presence of three deuterium atoms in the acetate group.

Table 6. Comparison of 3-Dehydro Retinol Acetate-d3 with Related Compounds

CompoundKey Structural DifferenceFunctional Implications
3-Dehydro Retinol AcetateNo deuterium atomsStandard metabolic processing
Retinol (Vitamin A)Lacks the additional double bond between C3-C4; has hydroxyl instead of acetate groupDifferent biological activity and metabolism
Retinoic AcidCarboxylic acid group instead of acetate; different oxidation stateActive metabolite with direct gene regulatory functions
3-Dehydro RetinolLacks acetate groupDifferent polarity and metabolism

Current Research and Future Perspectives

The field of retinoid research continues to evolve, with deuterated compounds like 3-Dehydro Retinol Acetate-d3 playing important roles in advancing our understanding.

Recent Research Findings

Recent studies have expanded our understanding of retinoid metabolism and the potential applications of deuterated retinoids in research.

Research has elucidated the important role of enzymes like DHRS3 in preventing the formation of excess retinoic acid during embryonic development. This finding highlights the delicate balance in retinoid metabolism and the potential value of tools like 3-Dehydro Retinol Acetate-d3 in studying these processes .

Additionally, research into the formation of dehydroretinol in human skin keratinocytes has provided insights into tissue-specific retinoid metabolism pathways. The finding that keratinocytes represent the principal cell type involved in dehydroretinol formation from retinol in human skin offers important context for understanding the natural occurrence and metabolism of dehydroretinol compounds .

Future Research Directions

Several promising research directions could advance our understanding of 3-Dehydro Retinol Acetate-d3 and its applications:

  • Improved Synthetic Methods: Development of more efficient and selective methods for deuterium incorporation

  • Expanded Analytical Applications: Novel approaches for using deuterated retinoids in metabolomic and lipidomic studies

  • Biological Pathway Elucidation: Further investigations into the specific metabolic pathways and biological functions of dehydroretinol compounds

  • Medical Applications: Potential use in developing new approaches to diagnosing and treating conditions related to vitamin A metabolism

  • Combined Isotopic Labeling: Integration with other isotopic labeling techniques for more comprehensive metabolic studies

The unique properties of 3-Dehydro Retinol Acetate-d3, particularly its stable isotopic labeling, position it as a valuable tool for continued research in these areas .

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